Bio-12-SS-dutp

Description

Significance of Modified Nucleotides as Molecular Probes in Modern Biology

Modified nucleotides are fundamental to modern biological research, acting as versatile molecular probes for studying the structure and function of nucleic acids. researchgate.net These analogs of natural DNA and RNA building blocks contain chemical modifications that enable their detection or the introduction of new functionalities. researchgate.net The ability to incorporate these modified nucleotides into nucleic acids enzymatically has revolutionized techniques for gene detection, expression analysis, and the study of protein-DNA interactions. youtube.comnih.gov

The modification of nucleic acids with detectable reporter groups is a key experimental tool. researchgate.net Beyond simple detection, modified nucleotides can expand the catalytic repertoire of nucleic acids and are instrumental in various molecular biology techniques, including:

DNA Sequencing: Modified nucleotides with fluorescent tags are the cornerstone of automated Sanger sequencing and next-generation sequencing technologies.

Gene Expression Analysis: Labeled nucleotides are used to synthesize probes for microarrays and in situ hybridization to visualize and quantify gene expression. youtube.com

Protein-Nucleic Acid Interaction Studies: Modified nucleotides can be used to label DNA or RNA probes to identify and isolate specific binding proteins.

The development of a wide array of modified nucleotides has significantly advanced our understanding of complex biological processes. nih.gov

Overview of Biotin-12-SS-dUTP Design Principles for Enhanced Research Applications

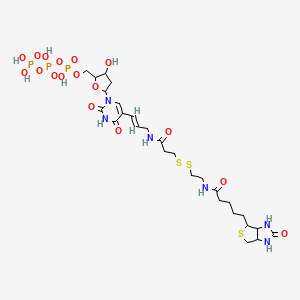

Biotin-12-SS-dUTP is a specialized biotinylated dUTP analog designed with specific features to enhance its utility in research. Its design is centered around three key components: the deoxyuridine triphosphate (dUTP) base, a biotin (B1667282) molecule for detection, and a spacer arm that links the two.

The key innovation in Biotin-12-SS-dUTP is the incorporation of a disulfide (-S-S-) bond within its 12-atom spacer arm. nih.govnih.gov This disulfide bond is chemically cleavable by reducing agents such as dithiothreitol (B142953) (DTT). nih.govthermofisher.com This cleavable linker allows for the removal of the biotin tag from the labeled nucleic acid under mild conditions, a feature that is highly advantageous in applications where recovery of the unlabeled biomolecule is desired. thermofisher.comvectorlabs.com

The design principles of Biotin-12-SS-dUTP offer several benefits for research applications:

Reversible Biotinylation: The ability to cleave the biotin tag allows for the gentle elution of biotinylated nucleic acids and their associated protein complexes from avidin (B1170675) or streptavidin affinity matrices. nih.gov

Reduced Steric Hindrance: The 12-atom spacer arm physically separates the biotin molecule from the nucleotide, which can reduce steric hindrance and facilitate more efficient enzymatic incorporation into DNA by polymerases. oup.com

Versatile Applications: This analog can be used in a variety of enzymatic DNA labeling techniques, including nick translation, random priming, and 3'-end labeling. biotium.com

The thoughtful design of Biotin-12-SS-dUTP, particularly its cleavable linker, has made it a valuable tool for the specific and reversible labeling of DNA, enabling more sophisticated experimental designs in molecular biology.

Properties

CAS No. |

97068-12-7 |

|---|---|

Molecular Formula |

C27H43N6O17P3S3 |

Molecular Weight |

912.8 g/mol |

IUPAC Name |

[[5-[2,4-dioxo-5-[(E)-3-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C27H43N6O17P3S3/c34-18-12-23(48-19(18)14-47-52(43,44)50-53(45,46)49-51(40,41)42)33-13-16(25(37)32-27(33)39)4-3-8-28-22(36)7-10-55-56-11-9-29-21(35)6-2-1-5-20-24-17(15-54-20)30-26(38)31-24/h3-4,13,17-20,23-24,34H,1-2,5-12,14-15H2,(H,28,36)(H,29,35)(H,43,44)(H,45,46)(H2,30,31,38)(H,32,37,39)(H2,40,41,42)/b4-3+ |

InChI Key |

OWJRLHWTPUNEQA-ONEGZZNKSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Isomeric SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCSSCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Synonyms |

Bio-12-SS-dUTP biotin-12-SS-dUTP |

Origin of Product |

United States |

Molecular Design and Synthetic Methodologies for Research Analogs

Chemical Synthesis Pathways of Bio-12-SS-dUTP and Related Biotinylated Analogs

The synthesis of this compound is a multi-step process that builds upon a deoxyuridine triphosphate backbone, modifying it to include a biotin (B1667282) marker via a specialized spacer arm.

The foundational step in the synthesis of many biotinylated dUTP analogs, including this compound, is the creation of a reactive intermediate from deoxyuridine 5'-triphosphate (dUTP). nih.gov A key precursor is 5-(3-amino)allyldeoxyuridine 5′-triphosphate (AA-dUTP). nih.gov

One established pathway to synthesize AA-dUTP involves the mercuration of the C-5 position of the pyrimidine (B1678525) ring of dUTP, which is then reacted with allylamine (B125299) to introduce the reactive aminoallyl group. nih.govpnas.org More contemporary methods have been developed to avoid the use of toxic mercury compounds. nih.gov An alternative, palladium-catalyzed Heck coupling reaction can be employed, which involves the regioselective iodination of the nucleoside triphosphate, followed by coupling with allylamine to yield the desired AA-dUTP intermediate. nih.gov This precursor contains a primary amine group that serves as a chemical handle for subsequent modifications. trilinkbiotech.com

Table 1: Key Precursor Compounds and Intermediates

| Compound Name | Role in Synthesis |

|---|---|

| Deoxyuridine 5'-triphosphate (dUTP) | Starting nucleotide material. nih.gov |

| Allylamine | Provides the aminoallyl group for functionalization. nih.gov |

| 5-(3-amino)allyldeoxyuridine 5′-triphosphate (AA-dUTP) | Key intermediate with a reactive primary amine. nih.gov |

Once the AA-dUTP intermediate is synthesized and purified, it is functionalized with biotin. This is achieved by reacting the primary amine of the aminoallyl group with an N-hydroxysuccinimide (NHS)-activated form of biotin. nih.gov The specific reagent used determines the length and properties of the spacer arm connecting the biotin molecule to the nucleotide.

For this compound, the AA-dUTP is reacted with N-hydroxysuccinimide-activated 2-(biotinamido)ethyl-1,3'-dithiopropionate. nih.gov This reaction results in the covalent attachment of the biotin moiety to the C-5 position of the pyrimidine ring via a 12-atom spacer arm. nih.gov The spacer arm is crucial as it mitigates steric hindrance, allowing the bulky biotin molecule to be accessible for its high-affinity interaction with avidin (B1170675) or streptavidin. tandfonline.comresearchgate.net The length of this arm can influence the efficiency of this binding interaction. tandfonline.comnii.ac.jp

A distinguishing feature of this compound is the disulfide (SS) bond incorporated within its 12-atom linker arm. nih.gov This bond is introduced during the functionalization step through the use of the 2-(biotinamido)ethyl-1,3'-dithiopropionate reagent. nih.gov

The primary role of this disulfide linker is to provide a means of cleaving the biotin tag from the nucleotide after it has served its purpose (e.g., in affinity purification). nih.govcreative-biogene.com While stable under standard physiological conditions, the disulfide bond can be readily broken by treatment with reducing agents such as dithiothreitol (B142953) (DTT). nih.govgoogle.combroadpharm.com This cleavability is highly advantageous in experimental workflows. For instance, a DNA probe labeled with this compound can be used to capture a target sequence, which is then immobilized on an avidin-coated solid support. Subsequent treatment with DTT breaks the disulfide bond, releasing the captured target from the support-bound biotin, allowing for its recovery and further analysis. nih.gov The susceptibility of the disulfide bond to cleavage is not hindered by the binding of avidin to the biotin group. nih.gov

Analytical Methods for Characterization and Purity Assessment in Research Contexts

Ensuring the purity and correct chemical structure of synthesized nucleotide analogs is critical for their reliable use in research. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and the purity assessment of this compound and related analogs. nih.gov Following synthesis, the crude reaction mixture contains the desired product along with unreacted precursors and potential side products. Purification is often achieved using methods such as ion-exchange chromatography or ion-pair reverse-phase HPLC. nih.gov

Once purified, the identity and purity of the final product are confirmed by analytical HPLC. oup.com The technique separates molecules based on their physicochemical properties, and a pure sample of this compound will appear as a single, sharp peak in the chromatogram. nih.govptfarm.pl Anion-exchange HPLC is also a valuable method for analyzing the quality of biotinylated oligonucleotides, confirming their ability to bind to avidin, which is a prerequisite for many of their applications. nih.gov

Table 2: Analytical Methods for this compound

| Analytical Method | Purpose | Key Findings |

|---|---|---|

| Ion-Pair Reverse-Phase HPLC | Purification and Purity Assessment | Separates the biotinylated nucleotide analog from precursors and byproducts, allowing for isolation and confirmation of purity. nih.gov |

| Ion-Exchange Chromatography | Purification | Purifies the final product based on its charge characteristics. nih.gov |

Enzymatic Incorporation Mechanisms and Substrate Specificity in Nucleic Acid Synthesis

DNA Polymerase Substrate Utilization and Efficiency with Bio-12-SS-dUTP

The utilization of this compound by DNA polymerases is a critical aspect of its application in DNA labeling. Various factors, including the type of polymerase, the chemistry of the linker arm, and the competitive dynamics with natural nucleotides, dictate the success of incorporation.

Different DNA polymerases exhibit varying degrees of efficiency and fidelity when incorporating modified nucleotides like biotinylated dUTP. abpbio.comthermofisher.cnvitrovivo.com

E. coli DNA Polymerase I and its Klenow Fragment: E. coli DNA Polymerase I possesses 5'→3' polymerase, 3'→5' exonuclease (proofreading), and 5'→3' exonuclease activities. promega.co.jp The Klenow Fragment, a large fragment of DNA Polymerase I, lacks the 5'→3' exonuclease activity but retains the other two. abmgood.com Both enzymes are capable of incorporating biotinylated dUTP. abpbio.comthermofisher.cnvitrovivo.com The Klenow Fragment is often used in random-primed labeling to synthesize labeled DNA probes. thermofisher.com A variant of the Klenow fragment lacking the 3'→5' exonuclease activity is also available and can incorporate modified nucleotides. neb.com

Taq DNA Polymerase: This thermostable polymerase, widely used in PCR, can incorporate various modified nucleotides, including biotin-dUTP. abpbio.comthermofisher.cnvitrovivo.comtandfonline.comroche.com However, the incorporation efficiency can be lower than that of natural nucleotides, and complete substitution of a modified dNTP for its natural counterpart can inhibit the PCR reaction. tandfonline.com Structural studies of a Thermus aquaticus (Taq) DNA polymerase variant have shown that the enzyme has cavities in the active site that can accommodate bulky modifications, allowing the modified nucleotide to be processed. acs.org

phi29 DNA Polymerase: This highly processive polymerase, known for its strong strand-displacement activity, can also incorporate biotinylated dUTP analogs. abpbio.comthermofisher.cnvitrovivo.comnih.gov Its proofreading 3'→5' exonuclease activity ensures accurate DNA synthesis. nih.gov The high processivity of phi29 DNA polymerase makes it suitable for applications requiring the synthesis of long, labeled DNA strands.

Other Polymerases: Family B polymerases, such as those from Thermococcus litoralis (Vent DNA Polymerase) and Pyrococcus furiosus (Pfu DNA polymerase), have been shown to be well-suited for incorporating nucleobase-modified nucleotides. acs.orgtandfonline.com In some cases, Family B polymerases demonstrate greater PCR efficiency with modified dNTPs than Taq polymerase. tandfonline.com Engineered polymerases, such as Therminator DNA Polymerase, have also been developed to more efficiently incorporate modified nucleotides. nih.govfrontiersin.org

Table 1: Overview of DNA Polymerase Properties with Biotinylated dUTP

| DNA Polymerase | Family | Key Features | Incorporation of Biotinylated dUTP |

|---|---|---|---|

| E. coli DNA Polymerase I | A | 5'→3' polymerase, 3'→5' & 5'→3' exonuclease | Yes |

| Klenow Fragment | A | 5'→3' polymerase, 3'→5' exonuclease | Yes |

| Taq DNA Polymerase | A | Thermostable, 5'→3' polymerase | Yes, but can be less efficient than natural dNTPs |

| phi29 DNA Polymerase | B | Highly processive, strand displacement, 3'→5' exonuclease | Yes |

| Vent/Pfu Polymerases | B | Thermostable, proofreading | Generally efficient |

The chemical linker that connects the biotin (B1667282) molecule to the dUTP base plays a crucial role in how well the modified nucleotide is accepted by DNA polymerases.

Linker Arm Length: The length of the linker arm has a significant impact on incorporation efficiency. Studies have shown that nucleotides with longer linker arms can lead to better incorporation by some thermophilic DNA polymerases, resulting in longer primer extension products. tandfonline.com Conversely, other research suggests that dNTPs with shorter linker arms may act as better substrates for certain polymerases. tandfonline.com For instance, biotin-4-dUTP has been reported to be a better substrate than biotin-11-dUTP or biotin-14-dUTP. tandfonline.com However, longer linkers are more commonly used as they can improve the detection of the biotin label by streptavidin. tandfonline.com

Linker Flexibility and Position: The flexibility of the linker can also influence nucleotide utilization, with more rigid, linear linkers often providing better substrate properties. tandfonline.com The point of attachment of the linker to the nucleobase is also critical. Modifications at the C5 position of pyrimidines (like uracil) and the C7 position of 7-deazapurines are generally well-tolerated by DNA polymerases as they protrude into the major groove of the DNA double helix without disrupting the hydrogen bonds involved in base pairing. tandfonline.comacs.org

Nature of the Label: The size and chemical nature of the labeling moiety itself can affect polymerase activity. Bulky groups like biotin can cause a mobility shift in the resulting DNA amplicon. tandfonline.com The structure of the dye or tag can influence binding and incorporation, with some polymerases showing distinct preferences for certain labels over others. nih.govfrontiersin.org

In most labeling reactions, this compound is used in combination with the natural nucleotide dTTP. The ratio of the modified to the natural nucleotide is a critical parameter that needs to be optimized for each specific application and polymerase.

Competition for the Active Site: this compound and dTTP compete for the active site of the DNA polymerase. Due to its modification, this compound is generally a less efficient substrate than dTTP.

Optimizing Incorporation: To achieve a high degree of labeling without significantly compromising the yield of the DNA product, the percentage of substitution of the modified dNTP for its natural counterpart must be experimentally determined. tandfonline.com Complete substitution of dTTP with a biotinylated dUTP analog often leads to the inhibition of the reaction. tandfonline.com In some applications, such as a non-radioisotopic reverse transcriptase assay, the incorporation of biotin-11-dUTP was found to be enhanced by the addition of dTTP, with an optimal molar ratio of 4:1 (dTTP:bio-dUTP). nih.gov The dUTP:dTTP ratio in the cellular nucleotide pool is also a factor that governs the level of uracil (B121893) incorporation into the genome. biorxiv.org

Terminal Deoxynucleotidyl Transferase (TdT) Incorporation Kinetics and Specificity with this compound

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that can add deoxynucleotides to the 3'-hydroxyl terminus of a DNA strand in a template-independent manner. nih.govtakarabio.compromega.com This property makes TdT particularly useful for 3'-end labeling of DNA fragments.

TdT can incorporate a variety of modified nucleotides, including biotinylated dUTP analogs, making it a valuable tool for applications like the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which detects DNA fragmentation in apoptotic cells. takarabio.com The enzyme can add single or multiple labeled nucleotides to the 3' end of both single- and double-stranded DNA. takarabio.com The efficiency of incorporation can be influenced by the specific nucleotide analog and the reaction conditions, including the presence of divalent metal ions like Co²⁺, which can affect the polymerization mode. nih.govpromega.com TdT has been shown to incorporate nucleotides like Biotin-16-AA-dUTP. elifesciences.org

Reverse Transcriptase Engagement with Biotinylated dUTP Analogs

Reverse transcriptases (RTs) are enzymes that synthesize a complementary DNA (cDNA) strand from an RNA template. These enzymes are also capable of incorporating modified nucleotides, including biotinylated dUTP analogs like Biotin-11-dUTP, during cDNA synthesis. abpbio.comthermofisher.cnvitrovivo.comnih.govgeneon.net This allows for the generation of biotin-labeled cDNA probes for use in various applications. The efficiency of incorporation can vary between different reverse transcriptases, such as those from Avian Myeloblastosis Virus (AMV-RT) and Murine Leukemia Virus (MLV-RT). tandfonline.com For instance, a non-radioisotopic reverse transcriptase assay was developed using the incorporation of biotin-11-dUTP by RT. nih.gov Another method for measuring RT activity involves the incorporation of both digoxigenin-labeled dUTP and low concentrations of biotin-labeled dUTP. nih.gov

Advanced Methodologies for Nucleic Acid Labeling and Probe Generation

Non-Radioactive Labeling Strategies Utilizing Bio-12-SS-dUTP

This compound can be incorporated into DNA through various enzymatic methods, serving as a substitute for the natural deoxythymidine triphosphate (dTTP). Its structure, featuring a 12-atom linker arm containing a disulfide bond connecting biotin (B1667282) to the 5-carbon of the pyrimidine (B1678525) base, makes it a substrate for several DNA polymerases. researchgate.netnih.gov

Nick translation is a widely used method for labeling double-stranded DNA. The process relies on the coordinated activity of DNase I and E. coli DNA Polymerase I. cosmobio.co.jp DNase I introduces single-strand breaks, or "nicks," at random locations in the DNA backbone, creating a free 3'-hydroxyl group. cosmobio.co.jpsigmaaldrich.com DNA Polymerase I then binds to this nick and exhibits its 5'→3' exonuclease activity to remove existing nucleotides, while its 5'→3' polymerase activity simultaneously adds new nucleotides. nih.gov

In a labeling reaction with this compound, the modified nucleotide is included in the reaction mixture along with dATP, dGTP, and dCTP. As DNA Polymerase I synthesizes the new strand, it incorporates this compound in place of dTTP. nih.gov This results in a DNA probe that is uniformly labeled with biotin. A key functional test for the successful incorporation of this compound involves demonstrating the labeled DNA's ability to bind to avidin-based affinity columns. nih.gov The resulting probes are suitable for various hybridization applications, such as in situ hybridization. cosmobio.co.jp

The random priming method is effective for labeling DNA fragments of various sizes. sigmaaldrich.com This technique uses a mixture of random oligonucleotides, typically hexanucleotides or heptanucleotides, which anneal to multiple sites on a denatured, single-stranded DNA template. fishersci.comvwr.com The Klenow fragment of E. coli DNA Polymerase I, which has polymerase activity but lacks 5'→3' exonuclease activity, extends these primers to synthesize new DNA strands complementary to the template. fishersci.com

To generate a probe using this method, this compound is included in the reaction mix along with the other three standard dNTPs. The Klenow enzyme incorporates the biotinylated nucleotide into the newly synthesized DNA strands. fishersci.comvwr.com Full denaturation of the template DNA is a critical step for achieving efficient labeling. sigmaaldrich.com This approach yields high-activity biotin-labeled DNA probes suitable for use in Southern and Northern hybridization experiments. fishersci.com

Polymerase Chain Reaction (PCR) offers a powerful method for simultaneously amplifying and labeling a specific DNA sequence. Biotinylated nucleotides like this compound can be incorporated directly into the PCR product. tandfonline.com The labeling is achieved by adding this compound to the PCR master mix, typically in a specific ratio with unlabeled dTTP.

During the extension phase of each PCR cycle, the thermostable DNA polymerase incorporates the modified dUTP into the growing DNA strand opposite adenine (B156593) residues in the template. tandfonline.com This method allows for the production of a large quantity of biotin-labeled DNA from a very small amount of starting template. The resulting biotinylated PCR products can be used in various downstream applications without the need for a separate hybridization step for detection, as the label is already integrated. tandfonline.com

Terminal deoxynucleotidyl Transferase (TdT) is a unique, template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules. neb.comresearchgate.net This enzyme can be used to label the 3' ends of DNA with modified nucleotides, including this compound. neb.comgoogle.com

The labeling reaction involves incubating the DNA fragment with TdT and this compound. The enzyme will add one or more biotinylated nucleotides to the 3' end of the DNA. researchgate.net This method is particularly useful for labeling oligonucleotides and for applications where internal labeling is not desirable. TdT can efficiently add modified deoxynucleotides to the 3' end of DNA oligomers. researchgate.net

Optimization of Labeling Density and Incorporation Rates for Specific Research Applications

The efficiency of enzymatic incorporation and the resulting labeling density of probes are critical factors that depend on the specific application. For some applications, a high density of labels is required for maximum sensitivity, while for others, a lower density may be necessary to avoid steric hindrance or interference with hybridization. jenabioscience.comnih.gov

Table 1: Factors Influencing Labeling Density and Incorporation Rates

| Factor | Description | Impact on Labeling |

| Labeled dUTP:dTTP Ratio | The molar ratio of this compound to unlabeled dTTP in the reaction. | A higher ratio generally increases labeling density but can inhibit the polymerase at very high levels. nih.govthermofisher.cn |

| Enzyme Concentration | The amount of polymerase (e.g., DNA Polymerase I, Klenow, Taq) used in the reaction. | Sufficient enzyme is needed to ensure efficient synthesis; however, excess may not improve incorporation rates. |

| Template DNA Quality | The purity and integrity of the DNA template. | High-purity, intact DNA templates lead to more efficient and uniform labeling. sigmaaldrich.com |

| Reaction Time | The duration of the enzymatic labeling reaction. | Longer incubation times can increase the extent of labeling, up to a plateau. thermofisher.cn |

| Application Requirement | The specific downstream use of the probe (e.g., FISH, Southern blot). | High-sensitivity applications may require higher labeling density, while others may need sparse labeling to avoid interference. jenabioscience.com |

Chemically Cleavable Probes for Facilitated Downstream Processing and Recovery

A significant advantage of this compound is the presence of a disulfide bond in its linker arm. researchgate.netnih.gov This feature makes the biotin tag chemically cleavable. After a biotinylated probe has been used for affinity purification, such as capturing a protein-DNA complex on an avidin (B1170675) or streptavidin matrix, the captured complex can be released under mild conditions. researchgate.netresearchgate.net

The cleavage is achieved by treating the affinity matrix with a reducing agent, such as dithiothreitol (B142953) (DTT). researchgate.net A solution containing approximately 50 mM DTT is typically sufficient to break the disulfide bond, releasing the DNA molecule from the biotin tag, which remains bound to the avidin or streptavidin support. nih.gov This allows for the recovery of the DNA or protein-DNA complex without using harsh denaturing conditions that could disrupt the biological interactions of interest. researchgate.net Research has shown that the susceptibility of the disulfide bond to cleavage by DTT is not affected by the binding of avidin to the biotin group. nih.gov It has also been noted that while both avidin and streptavidin effectively bind DNA labeled with this compound, the release of the DNA upon treatment with a reducing agent is slower from streptavidin columns compared to avidin columns. researchgate.net

Recovery of Biotinylated Nucleic Acids from Avidin Affinity Columns

A primary application of this compound is in the purification of nucleic acids using avidin affinity chromatography, with the unique advantage of allowing for the subsequent recovery of the purified DNA. pnas.orgnih.govnih.gov The process involves enzymatically incorporating this compound into a DNA molecule, creating what is referred to as Bio-SS-DNA. This labeled DNA is then passed through an affinity column containing avidin immobilized on a solid support, such as agarose (B213101) beads. pnas.org The strong and specific interaction between biotin and avidin (dissociation constant, Kd = 10⁻¹⁵ M) ensures that the Bio-SS-DNA is efficiently captured by the column matrix. pnas.org

Unlike standard biotin-dUTP analogs where the bond to avidin is essentially irreversible under physiological conditions, the disulfide bridge in the this compound linker arm can be readily cleaved. justia.comresearchgate.net Elution of the captured DNA is achieved by washing the column with a buffer containing a reducing agent, most commonly dithiothreitol (DTT). pnas.orgnih.govnih.gov The DTT reduces the disulfide bond, breaking the linker arm and releasing the DNA from the affinity matrix while the biotin moiety remains bound to the avidin. pnas.org This elution is performed under mild, nondenaturing conditions, which preserves the structural integrity of the recovered nucleic acid. justia.com

Detailed research findings demonstrate the high efficiency of this recovery process.

| Elution Condition | Percentage of DNA Recovered | Source(s) |

| Buffer with 50 mM Dithiothreitol (DTT) | 87% - 90% | nih.govjustia.com |

| Buffer with 50-500 mM Dithiothreitol (DTT) | ~90% | pnas.orgnih.govnih.gov |

This cleavable system offers a significant advantage over other recovery methods, such as those employing lower-affinity monomeric avidin columns or iminobiotin-labeled DNA, by fully exploiting the high affinity of the initial binding for maximum capture efficiency. justia.com It is important to note that the choice of biotin-binding protein can affect recovery; while avidin allows for efficient release, the disulfide bond in Bio-12-SS-DNA is sterically protected when bound to streptavidin, resulting in a much slower release of the DNA upon reduction. researchgate.netnih.gov

Isolation of Specific Protein-DNA Complexes (e.g., Nucleosomes) Under Nondenaturing Conditions

The ability to elute captured molecules under gentle conditions makes this compound exceptionally useful for the isolation of specific protein-DNA complexes in their native state. pnas.orgnih.govnih.gov This methodology is particularly valuable for studying chromatin components like nucleosomes, whose structures are sensitive to harsh chemical treatments. pnas.org

A key demonstration of this application involved the reconstitution of nucleosomes using Bio-SS-DNA and histone proteins. pnas.orgnih.govnih.gov These reconstituted Bio-SS-nucleosomes were then applied to an avidin-agarose affinity column, to which they selectively bound. pnas.org Unbound proteins and other cellular components were washed away. The captured nucleosome complexes were subsequently eluted by treating the column with a buffer containing dithiothreitol, which cleaved the disulfide linker and released the intact complexes. pnas.orgnih.govnih.gov

The success of this method relies on the preservation of the complex's structure throughout the process. Post-elution analysis confirmed the integrity of the recovered nucleosomes.

| Step | Observation/Result | Significance | Source(s) |

| Binding | Reconstituted Bio-SS-nucleosomes selectively bind to the avidin-agarose column. | The method provides specific capture of the target protein-DNA complex. | pnas.orgnih.govnih.gov |

| Elution | Washing with a buffer containing 50-500 mM DTT recovered the bound complexes. | The cleavable linker allows for release under nondenaturing conditions. | pnas.orgnih.govnih.gov |

| Analysis of Eluate | Approximately 90% of the bound nucleosomes were recovered from the column. | The recovery yield is high, making the technique efficient for preparative purposes. | pnas.orgnih.govnih.gov |

| Integrity Check | Velocity sedimentation analysis showed the recovered particles were intact 11S monomer nucleosomes. | The gentle elution process preserves the native structure of the protein-DNA complex. | pnas.orgnih.govnih.gov |

This approach of using a cleavable biotinylated nucleotide is a powerful tool for isolating specific protein-DNA complexes, allowing for further structural and functional analysis without the artifacts that can be introduced by denaturing purification methods. pnas.orgnih.gov

Applications in Advanced Molecular and Cell Biology Research Techniques

Fluorescence In Situ Hybridization (FISH) and Chromosome Mapping

Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or chromosome. clinicallab.com The incorporation of labeled nucleotides, such as Bio-12-SS-dUTP, into nucleic acid probes is fundamental to this process.

The generation of effective FISH probes is crucial for accurately identifying chromosomal locations. This compound can be enzymatically incorporated into DNA probes targeting both highly repetitive and unique single-copy sequences.

Repetitive Element Probes: Probes targeting repetitive DNA sequences, such as satellite DNA found in centromeric regions or tandem repeats, are commonly used for chromosome identification and karyotyping. nih.govmdpi.comfrontiersin.org These probes can be generated by labeling DNA with biotin-dUTP through methods like PCR. nih.govmdpi.com The high density of target sites for these probes often results in strong, easily detectable signals. The use of probes for repetitive elements like major and minor satellites has been demonstrated in mouse cells, where they are labeled with biotinylated or other modified nucleotides. lidsen.com

Single-Copy Probes: Detecting single-copy genes or small genomic regions requires highly specific and sensitive probes. nih.govcytognomix.com Researchers have developed methods to create single-copy FISH (scFISH) probes by computationally analyzing genomic sequences to exclude repetitive elements. nih.govcytognomix.com These probes, often generated by long PCR, are then labeled with modified nucleotides like digoxigenin-dUTP or biotin-dUTP. lidsen.comnih.gov The cleavable nature of this compound is particularly advantageous in protocols that require the recovery of the hybridized probe-target complex for further analysis. pnas.orgresearchgate.net The ability to create probes for single-copy sequences without the need for blocking repetitive DNA streamlines the FISH process and enhances resolution. nih.govcytognomix.com

Modern FISH applications frequently employ multiple, differentially labeled probes to simultaneously visualize several targets, a technique known as multi-color FISH. thermofisher.comnih.gov This approach is essential for analyzing complex chromosomal rearrangements and for mapping the relative positions of different genes. nih.gov

Probes can be labeled with various fluorochromes or haptens, such as biotin (B1667282), which is then detected by a fluorescently tagged avidin (B1170675) or streptavidin molecule. thermofisher.comnih.gov By using a panel of probes, each labeled with a distinct tag (e.g., biotin-11-dUTP, ChromaTide Texas Red-12-dUTP, and ChromaTide Oregon Green 488-5-dUTP), researchers can resolve multiple genetic elements in a single specimen. thermofisher.com Sequential FISH methods have been developed that allow for the detection of up to 20 genes in a single nucleus by repeatedly stripping and rehybridizing with different sets of five-color probes. nih.gov

Furthermore, FISH is instrumental in determining the subcellular localization of RNA transcripts, providing insights into cellular processes like localized translation. nih.govfrontiersin.orgyeolab.com Classic studies have utilized biotin-dUTP probes to detect specific mRNAs within cells. nih.gov Advanced techniques like MERFISH (Multiplexed Error-Robust FISH) and seqFISH can detect thousands of transcripts, revealing their precise subcellular locations. nih.gov The ability to visualize transcripts within specific organelles or cellular compartments is critical for understanding the spatial regulation of gene expression. frontiersin.orgmdpi.com

Microarray-Based Gene Expression Profiling and Nucleic Acid Detection

DNA microarrays are a high-throughput technology used to simultaneously measure the expression levels of thousands of genes or detect specific nucleic acid sequences. wikipedia.orgbiotechrep.ir The principle involves hybridizing labeled nucleic acid samples (targets) to a collection of complementary DNA sequences (probes) attached to a solid surface. nih.gov

This compound is used in the preparation of these labeled targets. Typically, RNA is extracted from a biological sample and reverse-transcribed into cDNA. During this synthesis, modified nucleotides like aminoallyl-dUTP or biotin-dUTP are incorporated. ontosight.ainih.gov In an indirect labeling approach, aminoallyl-dUTP is incorporated first, followed by coupling to an amine-reactive fluorescent dye. nih.govnih.gov In a direct labeling approach, a biotin-labeled nucleotide like this compound is directly incorporated into the cDNA. ontosight.ai The resulting biotinylated cDNA is then hybridized to the microarray. The detection of hybridization events relies on the high-affinity interaction between biotin and streptavidin, which is conjugated to a fluorescent dye. researchgate.net This method allows for the quantification of specific DNA or RNA sequences present in the original sample, providing a snapshot of gene activity. ontosight.aijenabioscience.com

| Microarray Step | Role of this compound | Principle of Detection |

| Sample Preparation | Incorporation into cDNA during reverse transcription. | Enzymatic substitution for natural dTTP. |

| Labeling | Provides a biotin tag for the target nucleic acid. | Covalent attachment of biotin via a linker arm. |

| Detection | The biotin tag is bound by fluorescently-labeled streptavidin. | High-affinity biotin-streptavidin interaction. |

Apoptosis Detection through Terminal Deoxynucleotidyl Transferase-Mediated dUTP Nick-End Labeling (TUNEL) Assay

Apoptosis, or programmed cell death, is characterized by a series of biochemical events, including the fragmentation of genomic DNA. The TUNEL assay is a widely used method to detect this hallmark of apoptosis. thermofisher.comeuropa.eunih.gov The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT), which can add labeled deoxyribonucleotides to the 3'-hydroxyl (3'-OH) ends of single and double-stranded DNA breaks in a template-independent manner. nih.govnih.govyoutube.com

In the TUNEL assay, this compound serves as a substrate for the TdT enzyme. thermofisher.comyoutube.com TdT incorporates the biotin-labeled dUTP onto the free 3'-OH termini of fragmented DNA within apoptotic cells. nih.govjove.com The incorporated biotin tags are then visualized, typically by using streptavidin conjugated to a fluorescent dye or an enzyme like horseradish peroxidase (HRP) that generates a colored product. youtube.com The intensity of the resulting signal is proportional to the amount of DNA fragmentation, allowing for the quantification of apoptotic cells. europa.eu Various kits are commercially available that utilize biotin-dUTP, fluorescein-dUTP, or other modified dUTPs for this purpose. europa.eubiotium.comthermofisher.com

| Feature | Description |

| Enzyme | Terminal deoxynucleotidyl Transferase (TdT) |

| Substrate | Labeled dUTP (e.g., this compound) |

| Target | 3'-OH ends of fragmented DNA in apoptotic cells |

| Detection | Fluorescent or chromogenic via streptavidin conjugate |

| Result | Identification and quantification of apoptotic cells |

Sequencing by Synthesis (SBS) Methodologies Utilizing Cleavable Fluorescent Analogs as Reversible Terminators

Sequencing by Synthesis (SBS) is a dominant technology in next-generation sequencing (NGS). illumina.comillumina.com A key innovation in many SBS platforms is the use of reversible terminators—nucleotides that are modified to temporarily halt DNA synthesis after being incorporated. illumina.compnas.org These nucleotides typically have a removable chemical group capping the 3'-OH position and a detectable label (usually a fluorophore) attached to the base via a cleavable linker. illumina.compnas.orgcd-genomics.com

The disulfide bond in this compound represents a chemically cleavable linker. Research has demonstrated the synthesis and use of fluorescent nucleotide analogs with cleavable disulfide linkers as reversible terminators for SBS. nih.govresearchgate.net In one such strategy, a fluorophore is attached to the base of a dNTP via a disulfide linker. nih.gov This modified nucleotide, which has a free 3'-OH group, can be incorporated by a DNA polymerase. The bulky fluorophore itself provides the terminating property by sterically hindering the incorporation of the next nucleotide. nih.gov After the fluorescent signal is recorded to identify the incorporated base, the disulfide linker is cleaved (e.g., using dithiothreitol), removing the fluorophore and allowing the next synthesis cycle to begin. pnas.orgnih.gov

Other related approaches use a 3'-O-allyl cap as the reversible terminator and an allyl linker to attach the fluorophore. In one study, four nucleotide analogs, including 3′-O-allyl-dUTP-allyl-R6G, were used as reversible terminators. pnas.org After incorporation and imaging, both the 3'-O-allyl group and the fluorophore-allyl linker are cleaved simultaneously using a palladium catalyst, preparing the DNA for the next cycle. pnas.orggoogle.com These examples highlight the critical role of cleavable linkers, including disulfide bonds, in the design of reversible terminators for high-throughput DNA sequencing.

Rolling Circle Amplification (RCA) for Enhanced Nucleic Acid Signal Detection

Rolling Circle Amplification (RCA) is an isothermal nucleic acid amplification method that can produce long, single-stranded DNA molecules containing numerous tandem repeats of a circular template. This technique is often used to enhance signals in various detection assays, including some forms of FISH. mdpi.com

In applications such as RCA-MERFISH, circularized oligonucleotide probes are hybridized to target RNA molecules. biorxiv.org A DNA polymerase then uses the circular probe as a template to synthesize a long, repetitive DNA strand, known as a rolling circle product (RCP) or amplicon, which remains tethered to the target site. This RCP contains many binding sites for fluorescently labeled detection probes. mdpi.combiorxiv.org

While direct references to this compound in RCA are not prominent, the principle of incorporating labeled nucleotides to generate detectable products is fundamental. Labeled dNTPs, including biotinylated analogs, can be incorporated during the amplification process itself or used in the subsequent detection probes that bind to the RCP. The use of a biotinylated nucleotide like this compound would allow for highly sensitive detection through the use of fluorophore-conjugated streptavidin, significantly amplifying the signal from a single target molecule. The cleavable disulfide linker offers the additional benefit of allowing the signal to be removed, which could be useful in multiplexed experiments requiring sequential rounds of detection.

Investigation of DNA-Protein Interactions via Biotin-Avidin Affinity Capture

The study of interactions between DNA and proteins is fundamental to understanding a vast array of cellular processes, including transcription, replication, and DNA repair. researchgate.netnih.gov Affinity capture, a type of pull-down assay, is a powerful in vitro technique used to isolate and identify proteins that bind to a specific DNA sequence. sigmaaldrich.comthermofisher.com The chemical compound this compound is a specialized nucleotide analog designed to facilitate this process with high specificity and efficiency, enabling the recovery of DNA-protein complexes under mild conditions. nih.gov

This compound is a derivative of deoxyuridine triphosphate (dUTP) that features two critical modifications: a biotin molecule and a disulfide (-S-S-) bond within its 12-atom linker arm. nih.gov The biotin tag allows for an exceptionally strong and specific interaction with avidin or streptavidin (binding affinity Kₐ ≈ 10¹⁵ M⁻¹), which can be immobilized on a solid support like agarose (B213101) or magnetic beads. researchgate.netthermofisher.com The disulfide bond provides a key advantage: it is chemically cleavable by reducing agents. nih.gov

The general workflow for investigating DNA-protein interactions using this compound involves several steps:

DNA Probe Labeling: The DNA sequence of interest (the "bait") is enzymatically labeled by incorporating this compound in place of its natural counterpart, thymidine (B127349) triphosphate (TTP), through methods like nick translation or Polymerase Chain Reaction (PCR). nih.govontosight.ai

Complex Formation: The biotinylated DNA probe is incubated with a complex mixture of proteins, such as a cellular lysate or nuclear extract. thermofisher.com Proteins that specifically recognize and bind to the DNA sequence form stable DNA-protein complexes.

Affinity Capture: The mixture is exposed to an avidin or streptavidin-coated affinity resin. researchgate.net The high-affinity biotin-avidin interaction ensures that the DNA probe, along with any bound proteins (the "prey"), is captured and immobilized on the resin. Unbound proteins and other cellular components are washed away. sigmaaldrich.com

Elution of the Complex: The crucial feature of this compound is utilized at this stage. Instead of using harsh, denaturing conditions to break the strong biotin-avidin bond, a mild reducing agent such as dithiothreitol (B142953) (DTT) is added. nih.gov The DTT cleaves the disulfide bond in the linker arm, releasing the entire DNA-protein complex from the affinity resin into the elution buffer, while the biotin tag remains bound to the avidin. nih.gov

Analysis: The eluted complex, which remains in its native and structurally intact form, can then be analyzed. The protein component can be identified using techniques like Western blotting or mass spectrometry, while the integrity of the complex can be assessed by methods such as velocity sedimentation. thermofisher.comnih.gov

Detailed Research Findings

A key study demonstrated the efficacy of this cleavable biotinylated nucleotide for isolating protein-DNA complexes. nih.gov In this research, a nucleotide analog, Bio-SS-dUTP, was synthesized and shown to be an efficient substrate for Escherichia coli DNA polymerase I, supporting DNA synthesis at approximately 35-40% of the rate of TTP. nih.gov

The researchers used this capability to isolate intact nucleosomes, which are fundamental units of DNA packaging consisting of DNA wrapped around histone proteins. nih.gov

Complex Reconstitution: DNA labeled with Bio-SS-dUTP (Bio-SS-DNA) was reconstituted with histone proteins to form 11S monomer nucleosomes.

Selective Binding and Recovery: These Bio-SS-nucleosomes were applied to an avidin-agarose affinity column, where they selectively bound.

Elution and Analysis: The bound nucleosomes were subsequently eluted by adding a buffer containing 50-500 mM dithiothreitol. This mild elution condition successfully recovered approximately 90% of the bound complexes. Further analysis by velocity sedimentation in a sucrose (B13894) gradient confirmed that the recovered particles were intact 11S nucleosomes. nih.gov

This research highlights the primary advantage of the this compound system: the ability to isolate and recover protein-DNA complexes in their native, unperturbed structural state, making them suitable for further functional and structural analysis. nih.gov

Interactive Data Table: Summary of Nucleosome Affinity Capture Experiment

| Experimental Step | Reagent / Component | Key Finding / Observation | Citation |

| DNA Labeling | Bio-SS-dUTP, E. coli DNA Polymerase I | The analog served as an efficient substrate, supporting DNA synthesis. | nih.gov |

| Complex Formation | Bio-SS-DNA, Histones | Intact 11S monomer nucleosomes were successfully formed. | nih.gov |

| Affinity Binding | Avidin-Agarose Column | The Bio-SS-nucleosomes selectively bound to the affinity column. | nih.gov |

| Elution | Dithiothreitol (DTT) Buffer | 90% of the bound nucleosomes were recovered from the column under mild, non-denaturing conditions. | nih.gov |

| Analysis | Velocity Sedimentation | The recovered particles were confirmed to be structurally intact 11S nucleosomes. | nih.gov |

Detection and Signal Amplification Strategies for Biotin Labeled Nucleic Acids

Streptavidin-Based Detection Systems

The remarkably strong and specific non-covalent interaction between streptavidin and biotin (B1667282), with a dissociation constant (Kd) on the order of 10⁻¹⁴ mol/L, forms the basis of numerous detection systems. wikipedia.orgthermofisher.com This high-affinity binding is rapid and withstands harsh conditions such as extreme pH, temperature, organic solvents, and denaturing agents. wikipedia.orgthermofisher.com

Direct Conjugation Approaches (e.g., Streptavidin-Enzyme Conjugates)

A primary method for detecting biotinylated nucleic acids involves the use of streptavidin directly conjugated to a reporter molecule, most commonly an enzyme. medchemexpress.com Enzymes such as Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP) are frequently used due to their high catalytic turnover rates, stability, and the availability of a wide range of substrates that produce colorimetric, chemiluminescent, or fluorescent signals. aatbio.com

The process typically involves the hybridization of a biotin-labeled nucleic acid probe to its target sequence. Subsequently, a streptavidin-enzyme conjugate is introduced and binds to the biotin moieties on the probe. The addition of a suitable substrate results in a localized signal that can be detected and quantified. This direct approach is widely employed in techniques like Southern and Northern blotting, in situ hybridization (ISH), and various microarray formats. thermofisher.com The tetrameric structure of streptavidin, with its four biotin-binding sites, allows for the binding of multiple enzyme molecules per probe, contributing to signal amplification. medchemexpress.comstratech.co.uk

Table 1: Common Enzymes Used in Streptavidin Conjugates for Nucleic Acid Detection

| Enzyme | Common Substrates | Signal Type |

|---|---|---|

| Horseradish Peroxidase (HRP) | TMB, DAB, ECL | Colorimetric, Chemiluminescent |

| Alkaline Phosphatase (AP) | pNPP, BCIP/NBT, CDP-Star | Colorimetric, Chemiluminescent |

Enzyme-Linked Immunoassays (ELISA) for Labeled Nucleic Acids

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based assay technique that can be adapted for the detection of biotin-labeled nucleic acids. dntb.gov.uanih.gov In a typical "sandwich" ELISA format for nucleic acid detection, a capture probe is immobilized on the surface of a microtiter plate well. The sample containing the target nucleic acid is added, and if the target is present, it hybridizes to the capture probe. A second, biotin-labeled detection probe that also recognizes the target nucleic acid is then introduced, followed by the addition of a streptavidin-enzyme conjugate. wikipedia.org

The final step involves adding a substrate that is converted by the enzyme into a detectable signal, often a color change that can be measured spectrophotometrically. lumenlearning.com The intensity of the signal is directly proportional to the amount of target nucleic acid in the sample. This method offers high throughput and quantitative capabilities for nucleic acid analysis. dntb.gov.ua

Catalyzed Reporter Deposition (e.g., Tyramide Signal Amplification)

For the detection of low-abundance nucleic acid targets, more potent signal amplification strategies are often necessary. Catalyzed Reporter Deposition (CARD), also known as Tyramide Signal Amplification (TSA), is a powerful technique that can increase detection sensitivity by up to 100-fold compared to conventional methods. biotium.comthermofisher.com

TSA is an enzyme-mediated method that utilizes the catalytic activity of HRP to deposit a large number of labeled tyramide molecules in the immediate vicinity of the target nucleic acid. biosyn.comnews-medical.net The process begins with the standard hybridization of a biotin-labeled probe, followed by the binding of a streptavidin-HRP conjugate. In the presence of hydrogen peroxide, the HRP catalyzes the conversion of a labeled tyramide substrate into a highly reactive, short-lived radical. This activated tyramide then covalently binds to nearby tyrosine residues on proteins. biotium.comnih.gov The tyramide can be labeled with a fluorophore or another hapten like biotin, allowing for further layers of detection and amplification. biotium.com This deposition of numerous reporter molecules at the site of a single probe results in a dramatic amplification of the signal. asm.orgnih.gov

Table 2: Comparison of Conventional vs. TSA-Based Detection

| Feature | Conventional Streptavidin-Enzyme Detection | Tyramide Signal Amplification (TSA) |

|---|---|---|

| Principle | Enzyme converts substrate to signal at the probe site. | Enzyme deposits multiple labeled tyramide molecules near the probe site. |

| Amplification | Moderate, based on enzyme turnover. | High, up to 100-fold increase in signal intensity. thermofisher.com |

| Sensitivity | Suitable for moderately abundant targets. | Ideal for detecting low-abundance targets. biotium.com |

| Application | Standard IHC, ISH, blotting. | High-sensitivity IHC, FISH, and other in situ applications. biotium.comnih.gov |

General Principles of Signal Amplification in Biosensing for Trace Analyte Detection

The detection of trace amounts of analytes, including specific nucleic acid sequences, is a common challenge in biosensing. Signal amplification strategies are therefore critical for enhancing the sensitivity of detection platforms. researchgate.net These strategies can be broadly categorized into several approaches.

Enzymatic amplification, as exemplified by ELISA and TSA, is a widely used method. mdpi.com Enzymes act as catalysts, converting multiple substrate molecules into a detectable signal for each analyte recognition event, thereby amplifying the signal. nih.gov Another powerful approach is nucleic acid-based amplification, where the target nucleic acid sequence itself is replicated to generate a large number of copies, as seen in the Polymerase Chain Reaction (PCR). nih.gov

Other strategies include the use of nanomaterials, such as gold or silver nanoparticles, which can be functionalized with reporter molecules and have unique optical or electrochemical properties that enhance signal generation. nih.gov The fundamental goal of all these methods is to increase the signal-to-noise ratio, allowing for the reliable detection of analytes present at very low concentrations. researchgate.net

Microscopic and Flow Cytometric Detection of Labeled Biological Structures

The detection of biotin-labeled nucleic acids within intact cells or tissues is often accomplished using microscopy and flow cytometry. In these applications, fluorescently labeled streptavidin conjugates are commonly used. stratech.co.ukbio-rad-antibodies.com

For microscopic analysis, such as in Fluorescence In Situ Hybridization (FISH), a biotin-labeled probe is hybridized to the target nucleic acid within a cell or tissue section. A streptavidin conjugate, labeled with a bright and photostable fluorophore, is then used to visualize the location of the hybridized probe. This allows for the spatial localization of specific DNA or RNA sequences within their native cellular context.

Flow cytometry enables the high-throughput analysis of individual cells in a suspension. nih.gov Cells can be labeled with biotinylated probes targeting specific nucleic acids, and subsequently stained with a fluorescent streptavidin conjugate. bio-rad-antibodies.com As the cells pass one by one through the laser of the cytometer, the fluorescence emitted from each cell is detected. This allows for the quantification of the target nucleic acid on a per-cell basis and the identification and sorting of cell populations based on the presence or absence of the specific nucleic acid sequence. The use of biotinylated primary antibodies or probes followed by fluorescent streptavidin is a common two-step method that provides signal amplification, as multiple streptavidin molecules can bind to a single biotinylated target. bio-rad-antibodies.com

Comparative Studies and Performance Evaluation of Biotin 12 Ss Dutp and Other Labeled Nucleotide Analogs

Assessment of Labeling Efficiency and Specificity Across Different Analogs

The efficiency and specificity of labeling are critical parameters for any nucleotide analog. Studies have compared Biotin-12-SS-dUTP with other analogs, such as Bio-4-dUTP, which has a shorter, non-cleavable linker. nih.gov

Labeling Efficiency: The length and nature of the linker arm can influence the efficiency of incorporation by DNA polymerases. While shorter linkers might be more readily incorporated by some polymerases, longer linkers can reduce steric hindrance between the biotin (B1667282) and the polymerase, or between the biotin and detection molecules like streptavidin. thermofisher.combiotium.com For instance, in PCR applications, the replacement of dTTP with biotin-16-dUTP at a 50% ratio resulted in a good yield of labeled product, whereas a similar replacement with dig-11-dUTP did not yield a measurable product, indicating that different polymerases have varying tolerances for different modifications. oup.com The design of Biotin-12-SS-dUTP with its 12-atom linker aims to strike a balance, facilitating both enzymatic incorporation and subsequent biotin detection.

Specificity: The specificity of labeling refers to the correct incorporation of the analog opposite its complementary base in the template strand. Biotinylated dUTP analogs, including Biotin-12-SS-dUTP, are designed to be recognized as thymidine (B127349) triphosphate (dTTP) by polymerases. Research has shown that polynucleotides with low levels of biotin substitution (around 50 molecules or less per kilobase) exhibit denaturation, reassociation, and hybridization characteristics similar to those of unmodified DNA, suggesting high specificity of incorporation. nih.gov The modification at the C-5 position of the pyrimidine (B1678525) is a common strategy to avoid interference with the Watson-Crick base pairing. nih.gov

A functional assay to confirm the incorporation of biotinylated nucleotides involves nick-translation followed by affinity chromatography. DNA nick-translated in the presence of Biotin-12-SS-dUTP has been shown to bind to biotin-cellulose affinity columns after incubation with soluble avidin (B1170675), confirming the successful and specific incorporation of the biotinylated nucleotide. nih.gov

Interactive Data Table: Comparison of Labeled Nucleotide Analogs

| Feature | Biotin-12-SS-dUTP | Bio-4-dUTP | Biotin-16-dUTP | Dig-11-dUTP |

| Linker Length | 12 atoms | 4 atoms | 16 atoms | 11 atoms |

| Cleavability | Yes (disulfide bond) | No | No | No |

| Reported Use | Nick-translation, Affinity Purification. nih.gov | Nick-translation. nih.gov | PCR labeling. oup.com | PCR labeling. oup.com |

Evaluation of Enzymatic Substrate Acceptability and Reaction Yields

The utility of any modified nucleotide is fundamentally dependent on its acceptance as a substrate by DNA or RNA polymerases.

Enzymatic Substrate Acceptability: A wide range of DNA and RNA polymerases have been shown to be effective substrates for biotin-labeled nucleotides in vitro. nih.gov This includes polymerases commonly used in techniques like PCR, nick-translation, and reverse transcription. nih.govgoogle.comnih.gov Structural studies of DNA polymerases, such as that from Thermus aquaticus (Taq), have provided insights into how these enzymes accommodate bulky modifications at the C5 position of pyrimidines. nih.gov The flexibility of the enzyme's active site plays a crucial role in accepting these modified substrates. However, the efficiency of incorporation can vary significantly between different polymerases and different analogs. For example, some engineered DNA polymerases show increased acceptance of certain bulky modified dNTPs compared to their parent enzymes. google.com Family B DNA polymerases have been observed to be somewhat superior to Family A polymerases in incorporating some modified dUTP analogs. acs.org

Reaction Yields: The yield of a labeling reaction is a critical performance metric. In nick-translation experiments, both Bio-4-dUTP and Bio-12-SS-dUTP have been successfully incorporated into DNA. nih.gov For PCR, the ratio of the modified nucleotide to its natural counterpart is a key factor influencing the yield. For example, replacing 50% of dTTP with biotin-16-dUTP in a PCR reaction yielded approximately 20 pmol of megaprimer. oup.com In contrast, a 50% replacement with dig-11-dUTP resulted in no measurable product, highlighting the impact of the specific modification on reaction yield. oup.com The development of novel nucleotide analogs, such as those with long-chain azido (B1232118) modifications, has been driven by the need to improve reaction yields in enzymatic synthesis. oup.com

Interactive Data Table: Polymerase Acceptance of Modified dUTPs

| Polymerase Family | Example Polymerases | General Acceptance of Modified dUTPs | Reference |

| Family A | Taq, Tth, Klenow fragment (exo-) | Generally good, but can be less efficient than Family B for some analogs. | acs.org |

| Family B | Pfu (exo-), D. Vent, KOD XL | Often show superior incorporation of modified dUTP analogs. | acs.org |

| Reverse Transcriptases | M-MuLV, AMV | Can incorporate modified dUTPs in RNA-dependent DNA synthesis. | oup.com |

Performance Metrics in High-Throughput Nucleic Acid Analysis and Probe Generation

The performance of labeled nucleotides in downstream applications is the ultimate test of their utility.

High-Throughput Nucleic Acid Analysis: Biotinylated nucleotides are extensively used in high-throughput analysis techniques such as microarrays and next-generation sequencing (NGS). nih.govvu.lt The ability to efficiently label nucleic acids with biotin allows for their immobilization on streptavidin-coated surfaces for subsequent analysis. The cleavable nature of Biotin-12-SS-dUTP offers a distinct advantage in applications where the release of the labeled nucleic acid from the streptavidin support is required. nih.gov For example, DNA labeled with Biotin-12-SS-dUTP can be recovered from a biotin-cellulose column by incubation with dithiothreitol (B142953) (DTT), which cleaves the disulfide bond. nih.gov This feature is particularly useful for applications involving the selective enrichment and subsequent analysis of specific nucleic acid sequences.

Probe Generation: Biotinylated nucleic acids serve as highly effective non-radioactive probes for detecting specific DNA and RNA sequences in techniques like Southern and Northern blotting, and in situ hybridization. biorxiv.org The strong and specific interaction between biotin and streptavidin provides a sensitive detection system. thermofisher.combiorxiv.org The performance of a biotinylated probe is influenced by factors such as the density of the biotin labels and the length of the spacer arm. A longer spacer arm can enhance the accessibility of the biotin for binding to streptavidin, potentially increasing the signal intensity. thermofisher.com Comparative studies of biosensors using thiol-labeled and biotin-labeled probes have shown that while the thiol-labeled probe was more sensitive, the biotin-labeled probe had a faster response time and higher hybridization efficiency. researchgate.net

The development of methods like lateral flow RT-LAMP assays utilizing biotinylated dUTP has enabled rapid and sensitive detection of pathogens, with detection times as short as 15 minutes. mdpi.com

Interactive Data Table: Applications and Performance of Biotinylated Probes

| Application | Key Performance Metric | Advantage of Biotin-12-SS-dUTP |

| Affinity Purification | Recovery of bound nucleic acid | Cleavable linker allows for elution under mild conditions. nih.gov |

| High-Throughput Screening | Signal-to-noise ratio, specificity | Strong biotin-streptavidin interaction provides high sensitivity. |

| Nucleic Acid Biosensors | Response time, hybridization efficiency | Biotin-labeled probes can offer rapid response and high efficiency. researchgate.net |

| Probe-Based Assays (e.g., LAMP) | Detection time, sensitivity | Enables rapid and highly sensitive detection formats. mdpi.com |

Future Directions and Emerging Research Avenues for Bio 12 Ss Dutp

Development of Novel Biotinylated Nucleotide Analogs with Tailored Research Features

The success of Bio-12-SS-dUTP has spurred the development of a new generation of biotinylated nucleotides, each designed with specific functionalities to overcome experimental limitations and open new avenues of investigation. Research is focused on modifying the linker arm, the cleavage mechanism, and the attached reporter molecule to create a portfolio of customized labeling reagents. oup.comthermofisher.com

One key area of innovation is the linker arm itself. While the 12-atom spacer in this compound is effective, analogs with different length linkers have been synthesized. oup.com For instance, Bio-19-SS-dUTP features a longer, 19-atom linker arm, which provides greater distance between the biotin (B1667282) moiety and the nucleotide. researchgate.net This increased distance can reduce steric hindrance, making the disulfide bond more accessible to reducing agents when the biotin is bound to streptavidin, thus facilitating a more rapid and efficient release of the captured nucleic acid. researchgate.net

Another major research thrust is the development of alternative cleavage mechanisms beyond the disulfide bond. Photocleavable (PC) linkers, such as those incorporating a 2-nitrobenzyl group, are a prominent example. researchgate.netnih.gov These linkers are stable during enzymatic reactions and affinity purification but can be broken by exposure to near-UV light. nih.gov This method of release is advantageous as it occurs under mild conditions, avoiding the use of reducing agents like dithiothreitol (B142953) (DTT) which can potentially interfere with downstream enzymatic reactions or compromise the integrity of protein-DNA complexes. oup.com Other chemically cleavable linkers, such as those based on azido (B1232118) groups, have also been developed for specialized applications like mass spectrometry, where the linker's mass can be used to help differentiate nucleotides. researchgate.netresearchgate.net

These advancements are leading to a new toolkit of nucleotide analogs, allowing researchers to select the optimal combination of features for their specific experimental needs, from reversible immobilization to precise analysis in complex biological systems.

| Analog Type | Cleavage Mechanism | Cleavage Agent/Condition | Key Advantage | Primary Applications |

| Disulfide-Based (e.g., this compound) | Reduction of Disulfide Bond | Dithiothreitol (DTT) or other reducing agents | Established, reliable chemical cleavage | Affinity purification, pull-down assays |

| Photocleavable (PC) | Photolysis | Near-UV Light (e.g., ~340-350 nm) | Mild, rapid release without chemical reagents | Mass spectrometry, isolation of sensitive DNA-protein complexes researchgate.netnih.gov |

| Azido-Based | Reduction of Azido Group | Tris(2-carboxyethyl)phosphine (TCEP) | Efficient cleavage compatible with mass spectrometry researchgate.net | Multiplex genotyping, DNA sequencing by mass spectrometry researchgate.net |

| Iminobiotin-Based | pH Shift | Acidic buffer (e.g., pH 4.0) | Elution without cleaving the linker; reversible binding | Reusable affinity columns, gentle elution of bound molecules thermofisher.com |

Integration into Advanced Next-Generation Sequencing (NGS) Workflows and Sample Preparation

Next-Generation Sequencing (NGS) has revolutionized genomics, but its accuracy and efficacy heavily rely on the quality of the input DNA libraries. Biotinylated nucleotides with cleavable linkers are becoming increasingly integral to advanced NGS sample preparation workflows, particularly for target enrichment.

In target enrichment (or target capture) strategies, long biotinylated RNA or DNA probes are used to hybridize to specific regions of interest within a complex genomic DNA library. The captured fragments are then pulled down using streptavidin-coated magnetic beads. The strong biotin-streptavidin interaction ensures high capture efficiency. researchgate.net The challenge, however, is to efficiently release the captured, target-enriched DNA from the beads for subsequent amplification and sequencing.

This is where the cleavable feature of analogs like this compound becomes critical. After capture, the disulfide bond can be cleaved with a reducing agent, releasing the desired DNA fragments into solution while the biotinylated probes remain attached to the streptavidin beads. This process ensures a clean, enriched sample, reducing background noise and improving the sensitivity and cost-effectiveness of sequencing by focusing reads on the genomic regions of interest. lucintel.com The integration of such cleavable systems supports more precise detection of genetic variations, including rare mutations, which is crucial for personalized medicine and cancer genomics. lucintel.com

Advancements in Biosensing Technologies for Enhanced Nucleic Acid Detection and Quantification

The high-affinity, high-specificity interaction between biotin and streptavidin is a foundational principle in many biosensing platforms. The incorporation of a cleavable linker, as seen in this compound, adds a dynamic, reversible dimension to this system, enabling the development of more sophisticated and reusable biosensors for nucleic acid detection.

In solid-phase detection assays, such as those used for single nucleotide polymorphism (SNP) analysis, a primer can be extended using a mix of nucleotides that includes a cleavable biotinylated analog. acs.org The newly synthesized strand, now tagged with biotin, is captured on a streptavidin-coated surface. Detection is typically achieved via a streptavidin-enzyme conjugate that produces a measurable signal. acs.org The ability to cleave the biotin tag after detection introduces the potential for regenerating the sensor surface, allowing for multiple rounds of use and reducing the cost per assay. thermofisher.comresearchgate.net

Furthermore, the cleavable linker can be exploited in signal amplification strategies. For example, a captured DNA strand could be released from a sensor surface and subsequently amplified or detected by a secondary method, providing an orthogonal layer of verification or enhancing the signal from low-abundance targets. These advancements are paving the way for highly sensitive and specific diagnostic tools for pathogens and genetic diseases, with potential applications at the point-of-care. acs.orgmedcraveonline.com

Exploration in Synthetic Biology for Engineering Advanced Molecular Tools and Diagnostic Platforms

Synthetic biology aims to design and construct new biological parts, devices, and systems. In this context, this compound and its next-generation analogs serve as fundamental molecular tools for the assembly and manipulation of engineered genetic circuits and components.

A key challenge in synthetic biology is the precise construction and isolation of designed DNA constructs. By incorporating cleavable biotinylated nucleotides during the PCR amplification of a synthetic DNA part, that part can be easily purified and isolated from the reaction mixture. pnas.org The subsequent cleavage and release of the pure DNA fragment allow it to be seamlessly integrated into larger synthetic constructs or used in cell-free expression systems.

This "capture-and-release" capability is also being explored in the assembly of higher-order structures, such as prototissues, where cells or vesicles are functionalized and brought together. researchgate.net The biotin-streptavidin system can mediate the specific adhesion between these biological building blocks, and a cleavable linker could potentially be used to modulate these interactions over time. This level of control is essential for engineering complex, functional biomimetic systems and developing novel diagnostic platforms based on self-assembling molecular components. researchgate.netrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.